

(R)-Malt1-IN-3 structure-activity relationship

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Compound of Interest						
Compound Name:	(R)-Malt1-IN-3					
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An in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is crucial for the development of novel therapeutics for certain types of cancers and autoimmune diseases. While information on a specific compound designated "(R)-Malt1-IN-3" is not publicly available, this guide provides a comprehensive overview of the SAR for well-characterized MALT1 inhibitors, serving as a valuable resource for researchers, scientists, and drug development professionals.

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a pivotal role in the activation of the NF- κ B pathway downstream of antigen and other receptors.[1][2] MALT1 possesses both scaffolding functions and proteolytic activity, the latter being a critical driver in certain pathologies, making it an attractive drug target.[1][2]

MALT1 Signaling Pathway

MALT1 is a central regulator of NF-κB signaling. Upon antigen receptor stimulation, the CBM complex is formed, leading to the recruitment and activation of MALT1. Activated MALT1 functions as a scaffold to recruit downstream signaling molecules and as a protease that cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB.[1][3] This dual function leads to the activation of the IκB kinase (IKK) complex, subsequent degradation of IκBα, and nuclear translocation of NF-κB dimers to promote the expression of target genes involved in cell proliferation, survival, and inflammation.

Figure 1: Simplified MALT1 Signaling Pathway.



Structure-Activity Relationship of MALT1 Inhibitors

The development of MALT1 inhibitors has primarily focused on two main strategies: orthosteric inhibitors that target the active site and allosteric inhibitors that bind to a site remote from the catalytic center.

Orthosteric Peptidomimetic Inhibitors

Early efforts in MALT1 inhibitor development were centered around peptidomimetic compounds that mimic the natural substrates of MALT1. A well-known example is the tetrapeptide fluoromethylketone (fmk) inhibitor, Z-VRPR-fmk, which irreversibly binds to the catalytic cysteine (Cys464) in the MALT1 active site.[3] Structure-activity relationship studies on this class of compounds have revealed several key features for potent inhibition.

Table 1: SAR of Peptidomimetic MALT1 Inhibitors (Z-VRPR-fmk Analogs)

Comp ound/ Modifi cation	P4	P3	P2	P1	Warhe ad	LZ- MALT1 IC50 (nM)	Raji MALT1 - GloSe nsor IC50 (nM)	OCI- Ly3 GI50 (nM)
Z- VRPR- fmk	Val	Arg	Pro	Arg	FMK	12	110	1500
Compo und 2	Val	Arg	Pro	Arg	FMK	31	1800	11000
Compo und 3	4- bromo- benzam ide	Arg	Pro	Arg	FMK	10	51	150

Data compiled from Fontan et al., 2018.[3]



The data in Table 1 highlights that modifications at the P4 position can significantly impact both biochemical and cellular potency. Replacing the valine in Z-VRPR-fmk with a 4-bromobenzamide group (Compound 3) led to a substantial improvement in inhibitory activity.[3] This suggests that the S4 pocket of MALT1 can accommodate larger, aromatic substituents, and that exploring this region can lead to more potent and cell-permeable inhibitors. The fluoromethylketone (FMK) warhead is crucial for the irreversible covalent modification of the active site cysteine.

Allosteric Inhibitors

More recently, allosteric inhibitors of MALT1 have emerged as a promising therapeutic strategy. These compounds bind to a pocket at the interface of the caspase-like domain and the Ig3 domain, stabilizing an inactive conformation of the enzyme.[4] This approach can offer advantages in terms of selectivity and drug-like properties compared to the peptide-based active site inhibitors.

Table 2: SAR of Allosteric MALT1 Inhibitors

Compound	Core Scaffold	Modifications	MALT1 Biochemical IC50 (μΜ)	Jurkat IL-2 Reporter IC50 (μΜ)
Hit Compound	Pyrazolopyrimidi ne	-	>10	>10
MLT-231	Pyrazolopyrimidi ne	Optimized substituents	0.015	0.053
Compound 40	Phenylpyrazole	Optimized substituents	0.01	0.05

Data is representative and compiled from various sources on allosteric MALT1 inhibitors.[5][6]

The development of potent allosteric inhibitors like MLT-231 and Compound 40 demonstrates the feasibility of this approach. The SAR for these series is complex, involving optimization of multiple substitution points on the core scaffold to achieve high potency and favorable pharmacokinetic properties.



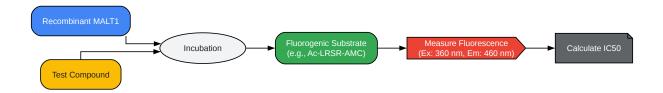
Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of MALT1 inhibitors. Below are summaries of key experimental protocols.

MALT1 Biochemical Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.

Workflow:



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Figure 2: Workflow for MALT1 Biochemical Assay.

Protocol Summary:

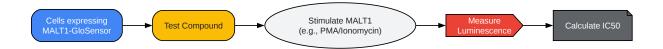
- Recombinant MALT1 enzyme is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.
- A fluorogenic MALT1 substrate, such as Ac-LRSR-AMC, is added to initiate the enzymatic reaction.
- The cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC), and the increase in fluorescence is monitored over time using a plate reader.
- The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.



MALT1 Cellular Assay (GloSensor™)

This cell-based assay provides a quantitative measure of MALT1 protease activity within living cells.

Workflow:



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Figure 3: Workflow for MALT1 GloSensor™ Assay.

Protocol Summary:

- A cell line (e.g., Raji B-cells) is engineered to express a MALT1-GloSensor™ reporter. This
 reporter is a fusion protein containing a luciferase enzyme that is activated upon cleavage by
 MALT1.
- The cells are pre-treated with different concentrations of the MALT1 inhibitor.
- MALT1 activity is induced by stimulating the cells with agents like phorbol 12-myristate 13acetate (PMA) and ionomycin.
- The resulting luciferase activity, which is proportional to MALT1 activity, is measured using a luminometer.
- The cellular IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.[3]

RelB Cleavage Assay

This assay assesses the ability of an inhibitor to block the MALT1-mediated cleavage of one of its key cellular substrates, RelB.

Workflow:





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Figure 4: Workflow for RelB Cleavage Assay.

Protocol Summary:

- A suitable cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines like OCI-Ly3) is treated with the MALT1 inhibitor for a specific duration.
- The cells are lysed, and the protein extracts are separated by SDS-PAGE.
- A Western blot is performed using an antibody that recognizes RelB.
- The inhibition of RelB cleavage is determined by observing a decrease in the cleaved form of RelB and an increase in the full-length form in inhibitor-treated cells compared to untreated controls.[3]

Conclusion

The development of potent and selective MALT1 inhibitors is a promising avenue for the treatment of various malignancies and autoimmune disorders. The structure-activity relationships of both orthosteric and allosteric inhibitors provide a solid foundation for the rational design of new chemical entities with improved pharmacological properties. The experimental protocols outlined in this guide are essential for the rigorous evaluation of these compounds and their advancement toward clinical applications. While the specific details of "(R)-Malt1-IN-3" remain elusive in the public domain, the principles and methodologies described herein are broadly applicable to the field of MALT1 inhibitor research.

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